6,7-diamino-3,4-dihydroquinolin-2(1H)-one
Overview
Description
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Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
Innovative Synthesis Approaches : Research has demonstrated novel synthesis methods for 3,4-dihydroquinolin-2(1H)-ones. For instance, cascade halosulfonylation and haloazidation methods have been developed for efficient synthesis and functionalization of these compounds, emphasizing the formation of multiple bonds and complex heterocyclic molecules (Zhu et al., 2016), (Wang et al., 2016).
Redox-Triggered Synthesis : A redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy has been developed for the synthesis of 3,4-dihydroquinolin-2(1H)-ones, showcasing an innovative and switchable synthesis approach (Yang et al., 2020).
Structural Analysis and Crystallography : Structural elucidation of 3,4-dihydroquinolin-2(1H)-ones and their derivatives has been conducted through various techniques, providing insights into their molecular conformation and interactions (Quintana et al., 2016).
Biological and Pharmacological Potential
Antitumor and Anticancer Properties : Certain derivatives of 3,4-dihydroquinolin-2(1H)-one, like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown promising antitumor properties, including inhibiting tumor cell proliferation and disrupting tumor vasculature (Cui et al., 2017).
Platelet Aggregation Inhibition : Derivatives like 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones have demonstrated selective inhibitory activity against platelet aggregation, indicating potential for cardiovascular applications (Iyobe et al., 2001).
Potential MERS-CoV Inhibition : Some 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives have shown high anti-MERS-CoV inhibitory activities, marking them as potential candidates for therapeutic use against coronaviruses (Yoon et al., 2019).
Sigma-2 Receptor Probing : Compounds like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have been used as probes for sigma-2 receptors, instrumental in studying receptor binding and pharmacodynamics (Xu et al., 2005).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications.
properties
IUPAC Name |
6,7-diamino-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,10-11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTWFKYZSNCNOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566601 | |
Record name | 6,7-Diamino-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diamino-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
104479-33-6 | |
Record name | 6,7-Diamino-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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